molecular formula C6H8N2O2 B1367426 (6-Methoxypyridazin-3-yl)methanol CAS No. 89532-79-6

(6-Methoxypyridazin-3-yl)methanol

Cat. No. B1367426
CAS RN: 89532-79-6
M. Wt: 140.14 g/mol
InChI Key: GAODUOUIWBJNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methoxypyridazin-3-yl)methanol” is a chemical compound with the linear formula C6H8N2O2 . It is used in scientific research and exhibits high complexity due to its intricate structure and diverse applications .


Synthesis Analysis

The synthesis of “(6-Methoxypyridazin-3-yl)methanol” involves chromatography on a silica gel column with methanol/CH2CI2 (1/17) to yield the compound as a brown oil . The compound has a molecular weight of 140.14 .


Molecular Structure Analysis

The molecular structure of “(6-Methoxypyridazin-3-yl)methanol” is represented by the InChI code 1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 . This code provides a unique representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

“(6-Methoxypyridazin-3-yl)methanol” is a powder that is stored at 4 degrees Celsius . It has a melting point of 56-57 degrees Celsius . The compound has a molecular weight of 140.14 and a molecular formula of C6H8N2O2 .

Scientific Research Applications

Spectroscopic Analysis

The compound 3-chloro-6-methoxypyridazine, closely related to (6-Methoxypyridazin-3-yl)methanol, has been analyzed using FT-Raman and FT-Infrared spectra. This analysis provides insights into the spectroscopic properties of the molecule, including its molecular geometry, vibrational frequencies, and UV-Visible absorption spectrum. This type of spectroscopic analysis is essential for understanding the physical and chemical properties of such compounds (Chamundeeswari, Samuel, & Sundaraganesan, 2013).

Synthetic Methods Development

A study focused on developing new synthetic methods for derivatives of pyridazine, including 6-methoxypyridazine, for industrial applications. The study revealed efficient methods for producing these compounds, which are crucial for various industrial and research applications (Horie & Ueda, 1962).

Photochemistry Research

Research on the photo-induced methylation of pyridazines, including 3-methoxypyridazine, provides valuable information on the chemical behavior of these compounds under light exposure. This research is significant for understanding the photoreactivity of pyridazines in various chemical and environmental conditions (Tsuchiya, Arai, & Igeta, 1972).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors and washing thoroughly after handling .

properties

IUPAC Name

(6-methoxypyridazin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAODUOUIWBJNQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530143
Record name (6-Methoxypyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89532-79-6
Record name (6-Methoxypyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methoxypyridazin-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methoxypyridazin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-Methoxypyridazin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(6-Methoxypyridazin-3-yl)methanol
Reactant of Route 4
(6-Methoxypyridazin-3-yl)methanol
Reactant of Route 5
(6-Methoxypyridazin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(6-Methoxypyridazin-3-yl)methanol

Q & A

Q1: How does (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) interact with DNA-PK and what are the downstream effects?

A1: The provided abstract states that (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) acts as a catalytic inhibitor of DNA-PK []. While the specific mechanism of action is not detailed in the abstract, inhibiting DNA-PK's catalytic activity would hinder its ability to repair DNA double-strand breaks (DSBs). This disruption in DNA repair could make tumor cells more susceptible to chemo- and radiotherapy, ultimately leading to increased cell death.

Q2: What is the significance of (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) entering clinical development?

A2: The fact that (S)-[2-chloro-4-fluoro-5-(7-morpholinoquinazolin-4-yl)phenyl]-(6-methoxypyridazin-3-yl)methanol (M3814) has progressed to clinical development is significant because it suggests promising preclinical results []. Clinical trials will be essential in evaluating the compound's efficacy and safety profile in humans, potentially paving the way for a new therapeutic strategy for cancer treatment. These trials will provide valuable insights into whether targeting DNA-PK with this specific inhibitor translates into clinical benefit for cancer patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.